molecular formula C19H23N7 B6459080 N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549036-21-5

N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6459080
CAS No.: 2549036-21-5
M. Wt: 349.4 g/mol
InChI Key: RZVJJMFOICFCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step procedures. One common method starts with the preparation of the quinoxaline moiety, followed by the formation of the piperazine ring, and finally, the construction of the pyrimidine ring. The reaction conditions often include the use of solvents like toluene, and reagents such as sodium hydroxide for pH adjustment .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the consistency of the product. Additionally, purification steps such as crystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

N,N,4-trimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for

Properties

IUPAC Name

N,N,4-trimethyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-14-12-17(23-19(21-14)24(2)3)25-8-10-26(11-9-25)18-13-20-15-6-4-5-7-16(15)22-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVJJMFOICFCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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